(1,4-Dibenzyl-piperazin-2-yl)-acetic acid methyl ester
CAS No.: 183742-32-7
Cat. No.: VC20940998
Molecular Formula: C21H26N2O2
Molecular Weight: 338.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 183742-32-7 |
---|---|
Molecular Formula | C21H26N2O2 |
Molecular Weight | 338.4 g/mol |
IUPAC Name | methyl 2-(1,4-dibenzylpiperazin-2-yl)acetate |
Standard InChI | InChI=1S/C21H26N2O2/c1-25-21(24)14-20-17-22(15-18-8-4-2-5-9-18)12-13-23(20)16-19-10-6-3-7-11-19/h2-11,20H,12-17H2,1H3 |
Standard InChI Key | JCQKPXHKGNJTQQ-UHFFFAOYSA-N |
SMILES | COC(=O)CC1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3 |
Canonical SMILES | COC(=O)CC1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3 |
Introduction
Chemical Identity and Basic Properties
(1,4-Dibenzyl-piperazin-2-yl)-acetic acid methyl ester, with CAS number 183742-32-7, is a piperazine derivative characterized by a piperazine core with two benzyl substituents at the 1 and 4 positions, and an acetic acid methyl ester moiety attached to the 2-position. This compound belongs to the broader class of N-substituted piperazines, which have garnered significant interest in medicinal chemistry due to their versatile pharmacological properties .
The fundamental chemical properties of this compound are summarized in Table 1:
Property | Value |
---|---|
CAS Number | 183742-32-7 |
Molecular Formula | C₂₁H₂₆N₂O₂ |
Molecular Weight | 338.4 g/mol |
IUPAC Name | Methyl 2-(1,4-dibenzylpiperazin-2-yl)acetate |
Alternative Names | (1,4-Dibenzyl-piperazin-2-yl)-acetic acid methyl ester |
Physical State | Solid (at standard conditions) |
Chemical Classification | Piperazine derivative, N-substituted heterocycle |
The compound's structural composition includes a piperazine heterocycle as the central scaffold, with two benzyl substituents providing hydrophobic characteristics, while the acetic acid methyl ester introduces a polar functional group. This molecular arrangement creates an amphiphilic molecule with both lipophilic and hydrophilic domains, potentially enhancing its ability to interact with various biological targets. |
Structural Characteristics
Molecular Structure
The molecular structure of (1,4-Dibenzyl-piperazin-2-yl)-acetic acid methyl ester features a six-membered piperazine ring with two nitrogen atoms at positions 1 and 4. The piperazine core adopts a chair conformation in its most stable form, although studies of related compounds have shown that substituents can influence the ring conformation . The compound contains two benzyl groups attached to the nitrogen atoms, and an acetic acid methyl ester substituent at the carbon in position 2.
Structural Isomerism
The presence of a stereogenic center at the 2-position of the piperazine ring results in potential stereoisomerism. The compound can exist as R or S enantiomers, depending on the spatial arrangement of the acetic acid methyl ester substituent. Related compounds, such as (S)-4-N-Boc-piperazine-2-acetic acid methyl ester, demonstrate the significance of stereochemistry in this class of compounds .
Research on similar piperazine derivatives indicates that the preferred conformation of the piperazine ring can be influenced by substituents, sometimes adopting a twist-boat conformation rather than the typical chair conformation due to allylic strain between substituents .
Synthesis Methods
General Synthetic Approaches
Chemical Reactivity
Stability Considerations
Comparison with Related Compounds
Structural Analogues
Several structurally related compounds provide comparative insight into the properties and potential applications of (1,4-Dibenzyl-piperazin-2-yl)-acetic acid methyl ester:
Functional Derivatives
More complex derivatives incorporating similar structural features include:
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(4-Chloro-phenoxy)-acetic acid 1,4-bis-(3,4,5-trimethoxy-benzoyl)-piperazin-2-ylmethyl ester (CAS: 9986982) - A highly functionalized derivative with potential biological activity
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Methyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate - A related compound with potential pharmaceutical applications, structurally related to cetirizine
These compounds demonstrate how the core structure of (1,4-Dibenzyl-piperazin-2-yl)-acetic acid methyl ester can be elaborated to create molecules with diverse properties and potential applications.
Research Considerations
Analytical Methods
For research involving (1,4-Dibenzyl-piperazin-2-yl)-acetic acid methyl ester, several analytical techniques are recommended:
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NMR spectroscopy (¹H, ¹³C) for structural confirmation and purity assessment
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Mass spectrometry for molecular weight verification
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HPLC for purity analysis and potential stereoisomer separation
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X-ray crystallography for definitive structural determination
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IR spectroscopy for functional group identification
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